Hermitamide B

Description

Significance of Marine Natural Products in Scientific Inquiry

The marine environment, with its vast biodiversity, is a prolific source of unique and structurally diverse natural products. nih.govmdpi.comvaia.com These compounds, often produced by microorganisms, invertebrates, and algae, have become a focal point of scientific research due to their potential as templates for new therapeutic agents. nih.govfrontiersin.org Historically, natural products have been a cornerstone of drug discovery, with a significant percentage of approved drugs being derived from or inspired by natural sources. nih.gov Marine natural products, in particular, often exhibit novel chemical scaffolds and mechanisms of action, making them valuable tools for understanding biological pathways and for developing treatments for a range of diseases, including cancer, infections, and inflammation. mdpi.comvaia.comfrontiersin.org The exploration of these compounds continues to fuel innovation in medicine and biotechnology. nih.govvaia.com

Role of Cyanobacteria as Producers of Bioactive Secondary Metabolites

Cyanobacteria, an ancient group of photosynthetic prokaryotes, are renowned for their ability to produce a wide array of secondary metabolites with potent biological activities. encyclopedia.pubmdpi.commdpi.com These microorganisms are found in diverse environments, from freshwater to terrestrial and marine ecosystems. encyclopedia.pubmdpi.com Marine cyanobacteria, in particular, have garnered significant attention as a rich source of structurally novel and biologically active compounds. mdpi.commdpi.com These secondary metabolites are not essential for the primary growth of the organism but serve various ecological functions. encyclopedia.pubmdpi.com The chemical diversity of these compounds is vast, encompassing alkaloids, polyketides, and non-ribosomal peptides, many of which exhibit promising pharmacological properties. mdpi.combiotech-asia.orgnih.gov

The production of secondary metabolites by marine cyanobacteria is closely linked to their ecological interactions and survival strategies. scispace.comundip.ac.id These compounds can serve as a chemical defense mechanism against predators, deterring feeding by various marine organisms. scispace.comnih.gov This chemical defense is thought to be crucial for the survival and proliferation of cyanobacterial populations, sometimes leading to the formation of blooms. scispace.com Additionally, some metabolites have allelopathic properties, inhibiting the growth of competing organisms. Other ecological roles include protection against UV radiation and functioning as signaling molecules. nih.govnih.gov In some cases, these compounds are involved in symbiotic relationships with other marine organisms. mdpi.com

The remarkable structural diversity of cyanobacterial secondary metabolites is largely due to the biosynthetic machinery of these organisms, particularly polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). oup.combeilstein-journals.orgnih.gov These large, multi-enzyme complexes are responsible for the assembly of complex molecules from simple building blocks. beilstein-journals.orgasm.org PKS pathways create polyketides by the sequential condensation of short-chain carboxylic acids, while NRPS pathways synthesize peptides from proteinogenic and non-proteinogenic amino acids. beilstein-journals.orgpnas.org Cyanobacteria are notable for often having hybrid PKS/NRPS gene clusters, which lead to the production of mixed peptide-polyketide compounds, further expanding their chemical diversity. oup.comnih.gov

Overview of Malyngamide-Type Natural Products

The malyngamides are a family of bioactive lipid amides frequently isolated from marine cyanobacteria, particularly from the genus Moorea (formerly Lyngbya). nih.govmdpi.com The first malyngamide was identified in 1978, and since then, numerous analogs have been characterized. nih.gov These compounds typically consist of a modified fatty acid tail, often 7-methoxytetradec-4(E)-enoic acid (lyngbic acid), linked to an amino-derived head group. nih.govnsf.gov The malyngamides are broadly classified into types based on their head group structure; for instance, type A malyngamides often feature a six-membered ring, while type B analogs contain a pyrrolidone head group. nih.gov Hermitamide B falls within this broader class of natural products. nih.govnsf.gov

Historical Context of this compound Discovery and Initial Characterization

This compound, along with its analog hermitamide A, was first isolated from a collection of the marine cyanobacterium Lyngbya majuscula gathered in Papua New Guinea. nih.govacs.org The discovery was the result of a bioassay-guided fractionation process, using a brine shrimp toxicity assay to identify the active components. nih.gov Initial characterization of the planar structure of this compound was achieved through the use of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and fast atom bombardment mass spectrometry (FABMS). nih.govacs.org

The producing organism of this compound was originally identified as Lyngbya majuscula. nih.govacs.org However, due to taxonomic revisions based on genetic analyses, many strains of Lyngbya have been reclassified into the genus Moorea. tandfonline.commdpi.com The specific collection of cyanobacteria that yielded this compound was sourced from the marine environment of Papua New Guinea. mdpi.comnih.govacs.org Subsequently, this compound and related compounds have been isolated from Moorea producens collected in other locations, such as Okinawa, Japan. mdpi.com Other bioactive compounds have also been isolated from Lyngbya majuscula collected in Guam. nih.gov

Early Methods in Structural Elucidation of Hermitamides A and B

The determination of the planar structures of hermitamide A and this compound, two novel natural products isolated from a Papua New Guinea collection of the marine cyanobacterium Lyngbya majuscula, was accomplished through a combination of spectroscopic techniques and confirmed by semisynthesis. nih.govacs.orgacs.org These early methods were crucial in piecing together the molecular architecture of these malyngamide-type compounds. nih.govacs.org

The primary analytical techniques employed were Fast Atom Bombardment Mass Spectrometry (FABMS) alongside one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govacs.org

Mass Spectrometry

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) was instrumental in establishing the elemental composition of the hermitamide molecules. For this compound, HRFABMS analysis yielded a protonated molecular ion peak ([M + H]⁺) at a mass-to-charge ratio (m/z) of 399.3013. acs.org This precise measurement allowed for the deduction of its molecular formula, C₂₅H₃₈N₂O₂, which indicated the presence of eight degrees of unsaturation. acs.org The mass spectrum also showed a characteristic fragment ion resulting from the loss of a methoxy (B1213986) group ([M - OCH₃]⁺), providing initial evidence for this specific functional group within the structure. acs.org

Table 1: Mass Spectrometry Data for this compound

| Ion | Observed m/z | Deduced Molecular Formula |

|---|

This interactive table summarizes the key mass spectrometry data used in the structural elucidation of this compound.

NMR Spectroscopy

NMR spectroscopy provided the detailed framework of the molecular structure by identifying the types of protons and carbons and their connectivity.

1D NMR Analysis: The ¹H NMR spectrum of this compound displayed signals that were strikingly similar to those of hermitamide A, particularly for the fatty acid portion of the molecule. acs.org Key features included:

Signals for a disubstituted E-olefin.

A multiplet corresponding to a methine proton adjacent to a methoxy group.

A broad envelope of signals for a long aliphatic chain.

A terminal methyl triplet.

Distinct aromatic signals characteristic of an indole (B1671886) ring system, which distinguishes it from hermitamide A's phenethylamine (B48288) moiety. nih.govacs.orgcore.ac.uk

The ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) experiments complemented the proton data by identifying the carbon skeleton, including methyl, methylene, methine, and quaternary carbons.

Table 2: Selected ¹H NMR Spectroscopic Data for this compound

| Proton (Position) | Chemical Shift (δ) | Multiplicity |

|---|---|---|

| Olefinic (H-4, H-5) | 5.47, 5.51 | m |

| Methoxy-methine (H-7) | 3.08 | m |

| Methoxy (H₃-15) | 3.18 | s |

This interactive table highlights key proton NMR signals that were crucial for identifying the fatty acid component of this compound.

2D NMR Analysis: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), was essential for assembling the final planar structure. acs.org

COSY and TOCSY experiments established the proton-proton coupling networks, allowing for the connection of adjacent protons and the identification of spin systems, such as the long aliphatic chain. acs.org

HSQC correlated each proton to its directly attached carbon, assigning the carbon signals based on the already identified proton signals. acs.org

HMBC was critical for connecting the different spin systems. It revealed long-range (2- and 3-bond) correlations between protons and carbons, which pieced together the entire molecular puzzle. This included linking the fatty acid chain to the tryptamine (B22526) unit via the amide bond. acs.org

Semisynthesis for Structural Confirmation

The planar structures of both hermitamide A and B, as proposed by the spectroscopic data, were definitively confirmed through semisynthesis. nih.govacs.org This involved chemically coupling the two constituent parts of the molecules.

The fatty acid component, 7(S)-methoxytetradec-4(E)-enoic acid, was also isolated from the same cyanobacterial collection. nih.govacs.org This acid was converted into its more reactive acid chloride derivative. acs.org The subsequent coupling of this acid chloride with commercially available tryptamine successfully yielded this compound. nih.govacs.org

The resulting synthetic product was then compared to the natural isolate. The semisynthetic this compound was found to be identical to the natural product based on a comparison of their 1D NMR spectra, FABMS data, and optical rotation values. acs.org This unequivocal match confirmed the correctness of the assigned planar structure and also established the absolute stereochemistry at the C-7 position. acs.orggoogle.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Hermitamide A |

| This compound |

| 7(S)-methoxytetradec-4(E)-enoic acid |

| Phenethylamine |

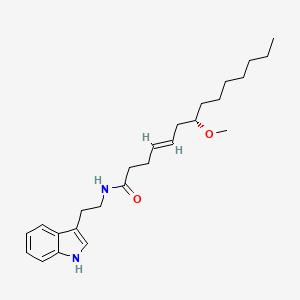

Structure

2D Structure

Properties

Molecular Formula |

C25H38N2O2 |

|---|---|

Molecular Weight |

398.6 g/mol |

IUPAC Name |

(E,7S)-N-[2-(1H-indol-3-yl)ethyl]-7-methoxytetradec-4-enamide |

InChI |

InChI=1S/C25H38N2O2/c1-3-4-5-6-8-13-22(29-2)14-9-7-10-17-25(28)26-19-18-21-20-27-24-16-12-11-15-23(21)24/h7,9,11-12,15-16,20,22,27H,3-6,8,10,13-14,17-19H2,1-2H3,(H,26,28)/b9-7+/t22-/m0/s1 |

InChI Key |

OHYDYQKPXIXRBQ-GLJAUCNMSA-N |

Isomeric SMILES |

CCCCCCC[C@@H](C/C=C/CCC(=O)NCCC1=CNC2=CC=CC=C21)OC |

Canonical SMILES |

CCCCCCCC(CC=CCCC(=O)NCCC1=CNC2=CC=CC=C21)OC |

Synonyms |

hermitamide B |

Origin of Product |

United States |

Structural Elucidation and Advanced Analytical Characterization of Hermitamide B

Comprehensive Spectroscopic Methodologies for Structural Confirmationgoogle.commdpi.comescholarship.org

The determination of the planar structure of hermitamide B was accomplished through the application of several key spectroscopic methods. These techniques provided the necessary data to piece together the connectivity of the atoms within the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)google.commdpi.comescholarship.org

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy were instrumental in establishing the planar structure of this compound. nih.govgoogle.com Analysis of the ¹H and ¹³C NMR spectra, in conjunction with 2D NMR experiments such as COSY, HMQC, and HMBC, allowed for the detailed assignment of protons and carbons and the elucidation of the molecule's carbon skeleton and the placement of functional groups. nih.govresearchgate.net For instance, the ¹H NMR spectrum of this compound shows characteristic signals in the aromatic region, indicative of the tryptamine (B22526) moiety. nih.gov

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | ¹³C (ppm) | ¹H (ppm, Multiplicity, J in Hz) |

| 1 | 170.4 | - |

| 2 | 37.1 | 2.33–2.29 (m) |

| 3 | 34.1 | 2.18–2.14 (m) |

| 4 | 129.5 | 5.44 (m) |

| 5 | 126.1 | 5.44 (m) |

| 6 | 37.2 | 2.18–2.14 (m) |

| 7 | 80.5 | 3.16 (quin, J = 5.7) |

| 8 | 32.7 | 1.45–1.39 (m) |

| 9 | 26.3 | 1.37–1.29 (m) |

| 10 | 30.6 | 1.37–1.29 (m) |

| 11 | 30.2 | 1.37–1.29 (m) |

| 12 | 29.6 | 1.37–1.29 (m) |

| 13 | 23.7 | 1.37–1.29 (m) |

| 14 | 15.4 | 0.90 (t, J = 6.8) |

| OMe | 56.7 | 3.33 (s) |

| 1' | 40.5 | 3.57 (q, J = 6.6) |

| 2' | 26.2 | 2.95 (t, J = 6.8) |

| 3' | 111.6 | - |

| 4' | 126.0 | 7.35 (d, J = 8.1) |

| 5' | 121.1 | 7.10 (t, J = 7.7) |

| 6' | 118.1 | 7.18 (t, J = 7.9) |

| 7' | 120.7 | 7.58 (d, J = 7.9) |

| 8' | 117.5 | 6.97 (s) |

| 9' | 135.0 | - |

| NH | - | 5.84 (br s) |

| NH' | - | 8.97 (br s) |

| Data sourced from Lenkowski et al. (2008). nih.gov |

High-Resolution Mass Spectrometry (HRMS, FABMS)google.commdpi.comescholarship.org

High-Resolution Mass Spectrometry (HRMS) and Fast Atom Bombardment Mass Spectrometry (FABMS) were crucial in determining the molecular formula of this compound. nih.govgoogle.com These techniques provided the exact mass of the molecule, which, combined with the NMR data, confirmed the elemental composition. The analytical calculation for C₂₅H₃₈N₂O₂ further solidified the proposed structure. nih.gov

Chiroptical Methods for Stereochemical Assignment

Chiroptical methods are essential for determining the three-dimensional arrangement of atoms in a chiral molecule. numberanalytics.com Techniques such as optical rotation (OR), electronic circular dichroism (ECD), and vibrational circular dichroism (VCD) are powerful tools for assigning the absolute configuration of natural products. frontiersin.org The application of these methods often involves comparing experimental data with quantum chemical simulations to ensure a reliable assignment. frontiersin.orgnih.gov

Stereochemical Determination and Absolute Configuration Analysisnih.govnih.gov

The absolute configuration of the stereocenter in this compound was confirmed through synthetic strategies. The synthesis of this compound was achieved from (S)-lyngbic acid, which was also isolated from the same cyanobacterium. nih.gov This relay synthesis confirmed the S configuration at the C-7 methoxy-bearing stereocenter in the natural product. google.com The determination of the absolute configuration is a critical step in the characterization of chiral molecules, as it defines their unique three-dimensional structure. nih.govbme.hu

Comparison with Structurally Related Marine Natural Products

This compound shares structural similarities with other marine natural products, which provides insights into potential common biosynthetic pathways and biological activities.

Relationships to Jamaicamides and Lyngbic Acidmdpi.comnih.govnih.gov

A careful analysis of the structures of this compound and the jamaicamides, another class of lipopeptides from L. majuscula, reveals several common features. nih.gov Both classes of compounds contain a 14-carbon aliphatic chain, an E-configured double bond between carbons 4 and 5, and a two-carbon linker between the amide nitrogen and an unsaturated system. nih.gov this compound is considered a simplified analog of the more complex jamaicamides. google.com

Furthermore, the lipophilic chain of this compound is known as lyngbic acid, a natural product in its own right. google.comnii.ac.jp Lyngbic acid serves as the precursor for the total synthesis of the hermitamides. google.com The structural relationship between these compounds highlights the modular nature of biosynthesis in marine cyanobacteria. escholarship.org

Structural Similarities within the Malyngamide Family

This compound is a member of the broader malyngamide family of natural products, a diverse group of lipopeptides isolated primarily from marine cyanobacteria. google.comnih.govnih.gov The defining characteristic that links hermitamides to this family is a shared structural architecture, which consists of a conserved lipid tail, known as lyngbic acid, connected to a variable head group. nih.gov

The malyngamides themselves are categorized based on the structure of their head groups. Type A malyngamides typically feature a modified six-membered ring with a ketone, while Type B analogs contain a pyrrolidone head group. nih.gov The hermitamides, along with related compounds like the serinol-derived analogs, represent a variation on this theme where the head group is a modified amino acid. nih.gov

The common lipid tail in the majority of these compounds is a 14-carbon lyngbic acid moiety, although variations in chain length from 12 to 16 carbons can occur. nih.gov The core structure of these malyngamide analogs has been found to be remarkably conserved across different geographical locations and source organisms. nih.gov

This compound's structure is a clear illustration of this architectural principle. Its planar structure was established through 1D and 2D Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment Mass Spectrometry (FABMS) data. google.comnih.gov It consists of a 7(S)-methoxytetradec-4(E)-enoic acid unit, which serves as the lyngbic acid component. google.com This lipid tail is amide-linked to a tryptamine moiety, which constitutes the distinctive head group of this compound. google.comnih.gov In contrast, its structural sibling, Hermitamide A, possesses the same lipid tail but is attached to a phenethylamine (B48288) head group. google.comnih.gov This substitution of the head group is a primary source of diversity within the malyngamide family.

The structural relationship is further highlighted by the biosynthesis, where the assembly often involves a hybrid Polyketide Synthase/Non-Ribosomal Peptide Synthetase (PKS/NRPS) pathway. nih.gov This process combines the fatty acid-like tail with an amino acid-derived component, leading to the characteristic lipopeptide structure of the malyngamide family.

Table 1: Structural Comparison of this compound and Representative Malyngamides

| Feature | This compound | Malyngamide A (Type A) | Malyngamide C Acetate (B1210297) (Type A) |

| Core Scaffold | Lipopeptide | Lipopeptide | Lipopeptide |

| Lipid Tail | 7(S)-methoxytetradec-4(E)-enoic acid | Lyngbic acid derivative | Lyngbic acid derivative (chlorinated) |

| Head Group | Tryptamine | Modified cyclohexanone (B45756) ring | Modified and acetylated cyclohexanone ring |

| Linkage | Amide Bond | Amide Bond (typically via glycine) | Amide Bond |

| Source Organism | Lyngbya majuscula (now Moorea producens) google.comnih.gov | Moorea producens | Okeania hirsuta nih.gov |

Biosynthetic Investigations of Hermitamide B

Identification of Putative Biosynthetic Precursors

The biosynthesis of complex natural products like hermitamide B begins with the assembly of simpler, primary metabolic building blocks. Research and synthetic studies have identified key precursors that form the backbone of the molecule.

Lyngbic acid is the carboxylic acid component of the hermitamide lipopeptide structure. google.comgoogle.com This fatty acid derivative, formally named (4E,7S)-7-methoxytetradec-4-enoic acid, has been identified as a direct biosynthetic precursor to this compound. nih.govunimi.it Evidence for its role as an intermediate is strongly supported by semi-synthesis experiments. Researchers successfully synthesized this compound by coupling the acid chloride derivative of natural lyngbic acid, which was isolated from the same cyanobacterial collection, with tryptamine (B22526). nih.gov

The configuration of the methoxy-bearing stereocenter in this compound was confirmed through these synthetic efforts, which started from (S)-lyngbic acid. google.comnih.gov The co-isolation of both lyngbic acid and the hermitamides from L. majuscula further substantiates the hypothesis that lyngbic acid is a late-stage intermediate, ready for amidation in the biosynthetic pathway. nih.govunimi.it

The 14-carbon backbone of lyngbic acid strongly suggests a connection to fatty acid biosynthesis, specifically involving myristic acid (tetradecanoic acid). unimi.ittaylorandfrancis.comwikipedia.org Myristic acid is a common saturated fatty acid and is considered a biosynthetic precursor for a variety of secondary metabolites, including the malyngamide family to which this compound belongs. unimi.it The biosynthesis of polyketides and certain fatty acid-derived natural products shares mechanistic similarities with primary fatty acid synthesis, often using the same starter and extender units. nih.govnih.gov It is hypothesized that myristic acid, or its activated thioester form (myristoyl-CoA), serves as a foundational building block or a key intermediate that undergoes subsequent enzymatic modification to become lyngbic acid. europa.eu

Proposed Biosynthetic Pathway Analysis

The assembly of this compound is proposed to be carried out by a hybrid enzyme system, combining modules from both polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). This PKS/NRPS hybrid system is a common strategy used by microorganisms to generate structurally diverse and biologically active molecules. rsc.org

The carbon chain of lyngbic acid is believed to be constructed by a Type I Polyketide Synthase (PKS). nih.govwikipedia.org PKSs are large, modular enzymes that assemble polyketide chains through the sequential condensation of short-chain carboxylic acid units, such as acetyl-CoA and malonyl-CoA. nih.govrasmusfrandsen.dk

The minimal components of a PKS module include an acyl carrier protein (ACP) to hold the growing chain, an acyltransferase (AT) domain that selects the extender unit, and a ketosynthase (KS) domain that catalyzes the chain-elongating condensation reaction. wikipedia.org The specific structure of the lyngbic acid backbone would require additional PKS domains to perform tailoring reactions during its assembly.

Table 1: Proposed PKS Domains for Lyngbic Acid Synthesis

| Domain | Proposed Function in this compound Biosynthesis |

|---|---|

| Loading Module | Binds the starter unit, likely derived from myristic acid or a shorter precursor. |

| Ketosynthase (KS) | Catalyzes the Claisen condensation to extend the carbon chain. nih.gov |

| Acyltransferase (AT) | Selects and loads the malonyl-CoA extender units onto the ACP. wikipedia.org |

| Ketoreductase (KR) | Reduces a β-keto group to a β-hydroxyl group, a necessary step before dehydration and methoxylation. |

| Dehydratase (DH) | Eliminates water from a β-hydroxyl group to form a carbon-carbon double bond. The DH domain is responsible for establishing the olefin geometry. rasmusfrandsen.dk |

| Acyl Carrier Protein (ACP) | Covalently tethers the growing polyketide chain via a phosphopantetheine arm. wikipedia.org |

The final step in the biosynthesis of this compound is the formation of an amide bond between the carboxylic acid of lyngbic acid and the amine group of tryptamine. nih.gov This reaction is catalyzed by a Non-Ribosomal Peptide Synthetase (NRPS) module. rsc.orgbiorxiv.org NRPSs are mega-enzymes that synthesize peptides without the use of ribosomes. nih.govmdpi.com A typical NRPS module contains an adenylation (A) domain, a thiolation or peptidyl carrier protein (T/PCP) domain, and a condensation (C) domain. biorxiv.org

For this compound, a terminal NRPS module is proposed to activate lyngbic acid and join it to tryptamine.

Table 2: Proposed NRPS Domains for this compound Assembly

| Domain | Proposed Function in this compound Biosynthesis |

|---|---|

| Adenylation (A) Domain | Recognizes and activates the carboxyl group of the completed lyngbic acid by converting it into an acyl-adenylate (acyl-AMP) intermediate, using ATP. beilstein-journals.org |

| Thiolation (T) Domain | Covalently attaches the activated lyngbic acid as a thioester. |

| Condensation (C) Domain | Catalyzes the formation of the amide bond between the enzyme-tethered lyngbic acid and the free amino group of tryptamine. biorxiv.org |

| Thioesterase (TE) Domain | Likely involved in the final release of the completed this compound molecule from the enzyme complex. |

Beyond the core PKS and NRPS machinery, specific "tailoring" enzymes are required to create the final, unique chemical features of this compound. nih.gov

Methoxy (B1213986) Group Formation: The (S)-methoxy group at the C-7 position is a distinctive feature. google.comnih.gov This modification is hypothesized to occur via a two-step enzymatic process. First, a ketoreductase (KR) domain within the PKS module would stereospecifically reduce a keto group to a hydroxyl group. Following this, a separate tailoring enzyme, likely an S-adenosyl-methionine (SAM)-dependent O-methyltransferase, would catalyze the methylation of this hydroxyl group to yield the final methoxy ether with the correct (S)-stereochemistry. tandfonline.com

Olefin Geometry: this compound contains a double bond with E-geometry between carbons 4 and 5. nih.govgoogle.com The formation and geometry of this double bond are controlled by the action of a dehydratase (DH) domain within a PKS module. vanderbilt.edu DH domains catalyze the elimination of a water molecule from the growing polyketide chain, and their specific protein architecture dictates the E or Z configuration of the resulting alkene. patnawomenscollege.inwikipedia.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Hermitamide A |

| This compound |

| Lyngbic acid |

| Myristic acid |

| Tryptamine |

| Acetyl-CoA |

Genetic Studies of Producer Organisms

The investigation into the genetic underpinnings of this compound biosynthesis is intrinsically linked to the broader study of malyngamide production in marine cyanobacteria. This compound is a member of the malyngamide family of lipopeptides, which are synthesized by complex enzymatic machinery encoded by large biosynthetic gene clusters (BGCs). The producer organism of this compound is the marine cyanobacterium Lyngbya majuscula, a species now frequently classified as Moorea producens. scispace.com This filamentous cyanobacterium is renowned for its capacity to produce a vast array of bioactive secondary metabolites. researchgate.net

While a specific gene cluster for this compound has not been definitively characterized, extensive research on the biosynthesis of structurally related type A malyngamides in other cyanobacterial genera, such as Okeania, provides a robust model for its genetic basis. nih.gov These studies have revealed that malyngamides are assembled by large, modular hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) pathways. nih.govescholarship.org

Analysis of the genomes of malyngamide-producing cyanobacteria, like Okeania hirsuta, has identified extensive PKS/NRPS gene clusters, often spanning 60-70 kb. nih.gov These clusters encode all the necessary enzymatic machinery for the biosynthesis of the malyngamide scaffold. The structural diversity within the malyngamide family arises from variations within these BGCs, including the selection of different starter and extender units, and a variety of tailoring modifications. escholarship.org

A pivotal discovery in the biosynthesis of type A malyngamides, which feature a characteristic six-membered cyclohexanone (B45756) head group, is the role of a dysfunctional ketoreductase (KR) domain within one of the PKS modules. nih.gov This inactive KR domain fails to reduce a keto group on the growing polyketide chain, which is a crucial step that facilitates an intramolecular Knoevenagel condensation to form the ring structure. nih.gov It is hypothesized that a similar mechanism is at play in the biosynthesis of this compound.

The genetic architecture for the biosynthesis of malyngamides is complex, involving a series of genes encoding the core PKS/NRPS enzymes as well as a suite of tailoring enzymes responsible for modifications such as methylation, chlorination, and acylation. The table below details the proposed functions of genes within the malyngamide C acetate (B1210297) (mgc) biosynthetic gene cluster from Okeania hirsuta, which serves as a representative model for the biosynthesis of type A malyngamides like this compound. nih.gov

| Gene | Proposed Function |

| mgcA | Hybrid NRPS-PKS megasynthase; involved in the core assembly of the polyketide chain and incorporation of the amino acid-derived moiety. |

| mgcB | Transposase; may be involved in the evolution and horizontal transfer of the gene cluster. |

| mgcC | Transposase; similar to mgcB, suggesting a role in genomic rearrangement. |

| mgcD | sfp-type phosphopantetheinyl transferase; essential for the activation of the acyl carrier protein (ACP) and peptidyl carrier protein (PCP) domains within the PKS/NRPS machinery. |

| mgcE | Transposase; further indicates the mobile nature of this biosynthetic gene cluster. |

| mgcF | Small membrane-bound protein; its precise function is not fully understood but shows homology to a gene in the jamaicamide biosynthetic pathway. |

| mgcG | Acyl-CoA synthetase; likely involved in the activation of the fatty acid starter unit. |

| mgcH | Methyltransferase; responsible for the O-methylation of the lyngbic acid tail. |

| mgcI | Acyltransferase; likely responsible for the final acetylation of the molecule to produce malyngamide C acetate. |

| mgcJ | Cytochrome P450 monooxygenase; involved in the oxidation and modification of the cyclohexanone head group. |

| mgcK | Acyl carrier protein (ACP); involved in the extension of the polyketide chain. |

| mgcL | Ketosynthase (KS); catalyzes the condensation reaction to extend the polyketide chain. |

| mgcM | LipM-like octanoyltransferase; proposed to load the octanoate (B1194180) starter unit onto the PKS assembly line. |

| mgcN | Thioesterase; likely involved in the release of the final product from the enzymatic assembly line. |

| mgcO | Halogenase; responsible for the chlorination at the β-position of a methylated extender unit. |

| mgcP | Acyl-CoA dehydrogenase; may be involved in the formation of the double bond in the fatty acid tail. |

| mgcQ | PKS module containing the inactive ketoreductase (KR0) domain critical for the cyclization to form the six-membered ring. |

Synthetic Strategies and Chemical Derivatization of Hermitamide B

Total Synthesis Approaches for Hermitamide B

The total synthesis of this compound has been achieved through various routes, with a significant focus on controlling the stereochemistry of the molecule.

Asymmetric Total Synthesis Methodologies

The enantioselective synthesis of this compound is crucial for studying its biological activity, as different stereoisomers can exhibit vastly different effects. Researchers have developed several asymmetric total synthesis strategies, which aim to produce a single enantiomer of the compound. ub.edu

A cornerstone of several asymmetric syntheses of this compound is the strategic application of powerful carbon-carbon bond-forming reactions to establish the key stereocenters. One notable approach involves the Keck asymmetric allylation . This reaction, which utilizes a chiral titanium-BINOL complex, facilitates the addition of an allyl group to an aldehyde, such as octanal, to create a chiral homoallylic alcohol with high enantioselectivity. nih.govlibretexts.org This step is pivotal in setting the absolute stereochemistry at a remote position in the molecule's backbone. nih.gov

Following the establishment of this initial stereocenter, the Johnson-Claisen rearrangement is often employed. nih.govresearchgate.netnumberanalytics.com This acs.orgacs.org-sigmatropic rearrangement converts an allylic alcohol into a γ,δ-unsaturated ester, effectively and stereospecifically constructing the E-olefin present in the this compound structure. nih.gov The reaction's high stereoselectivity is a key advantage, ensuring the desired geometry of the double bond. numberanalytics.com

| Reaction | Reagents/Catalyst | Purpose in this compound Synthesis |

| Keck Asymmetric Allylation | Allyltributylstannane, Titanium-BINOL complex | Generation of the key asymmetric center. nih.gov |

| Johnson-Claisen Rearrangement | Orthoester, Acid catalyst | Stereospecific formation of the E-olefin. nih.gov |

The formation of the trisubstituted olefin with the correct E-geometry is a critical challenge in the synthesis of this compound. The Johnson-Claisen rearrangement provides a reliable method for achieving this stereospecificity. nih.gov Alternative strategies for stereoselective olefin synthesis, such as the Corey-Winter olefination, can convert 1,2-diols into olefins with retention of stereochemistry, offering another potential route for constructing specific alkene geometries. wikipedia.org While not explicitly detailed for this compound in the reviewed literature, such methods are fundamental in complex natural product synthesis where precise control over double bond geometry is required. mdpi.com

The final key step in many total syntheses of this compound is the formation of the amide bond between the synthesized carboxylic acid moiety (lyngbic acid) and the appropriate amine fragment. nih.govCarbodiimide (B86325) chemistry is a widely used method for this transformation. Reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) are employed, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), to facilitate the coupling. nih.govnih.gov The use of EDC is advantageous as the urea (B33335) byproduct is water-soluble, simplifying purification. bachem.com

For more challenging couplings, particularly with electron-deficient amines, more powerful reagents are utilized. nih.govHATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that has proven effective in a wide range of amide bond formations, including those in complex peptide syntheses. peptide.com While specific application of HATU in the cited this compound syntheses is noted as a general powerful coupling agent, its utility in forming amide bonds makes it a relevant tool for this class of compounds. nih.govpeptide.comcore.ac.uk

| Coupling Reagent | Description |

| EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) | A water-soluble carbodiimide used for amide bond formation. bachem.com |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | A highly efficient uronium-based coupling reagent, often used for difficult couplings. peptide.com |

An alternative and concise approach to the asymmetric synthesis of this compound involves a rhodium-catalyzed conjugate addition . psu.edursc.org This strategy utilizes a chiral organometallic donor, such as a chiral potassium trifluoroalkenylborate salt, which is added to an acrylamide (B121943) acceptor in the presence of a rhodium catalyst. rsc.org This key step assembles the functionalized carbon chain and introduces the chiral information in a single, efficient transformation. core.ac.ukpsu.edu This method offers a distinct advantage by creating the carbon-carbon bond and setting the stereocenter simultaneously, leading to a more convergent synthesis. psu.edu

Racemic Total Synthesis Strategies

In addition to asymmetric approaches, racemic total syntheses of this compound have also been reported. nih.gov These syntheses produce a mixture of both enantiomers of the molecule. A common strategy for the racemic synthesis involves the use of a Grignard reagent, such as allylmagnesium bromide, for the initial allylation of octanal. nih.gov This reaction is not stereoselective and thus produces a racemic alcohol, which is then carried through the subsequent reaction sequence to yield racemic this compound. nih.gov While not providing access to a single enantiomer, racemic syntheses are valuable for confirming the structure of the natural product and for developing and optimizing synthetic routes. nih.govrsc.org

Semisynthesis of this compound from Natural Precursors

Semisynthesis provides a valuable route to obtaining this compound by utilizing closely related, and often more abundant, natural products as starting materials. A primary precursor for the semisynthesis of this compound is 7(S)-methoxytetradec-4(E)-enoic acid, a fatty acid component that was co-isolated with this compound from the marine cyanobacterium Lyngbya majuscula. nih.govacs.org

The key transformation in the semisynthesis is an amide coupling reaction. The carboxylic acid group of 7(S)-methoxytetradec-4(E)-enoic acid is first activated, typically by converting it to an acid chloride. nih.govacs.org This activated intermediate is then reacted with tryptamine (B22526), the amine-containing portion of the this compound structure. nih.govacs.org This coupling reaction forms the final amide bond, yielding this compound. nih.govacs.org This approach confirms the planar structure and configuration of the natural product. google.com

Another related natural product, Hermitamide A, differs from this compound only in its terminal amine moiety (phenethylamine instead of tryptamine). nih.gov While direct conversion of Hermitamide A to B is not the primary semisynthetic route, the shared fatty acid precursor, (S)-lyngbic acid, is central. The isolation of (S)-lyngbic acid allows for the parallel semisynthesis of both Hermitamide A and B by coupling it with the corresponding amines. google.comnih.gov

Table 1: Key Components in the Semisynthesis of this compound

| Precursor | Reagent | Product |

|---|---|---|

| 7(S)-methoxytetradec-4(E)-enoic acid | Acid chloride formation, then Tryptamine | This compound |

| (S)-Lyngbic acid | Phenethylamine (B48288) | Hermitamide A |

| (S)-Lyngbic acid | Tryptamine | This compound |

Design and Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is crucial for understanding how its chemical structure relates to its biological function and for developing new compounds with potentially improved properties.

Structural Modifications for Structure-Activity Relationship (SAR) Probing

Structure-Activity Relationship (SAR) studies involve systematically modifying different parts of the this compound molecule and assessing how these changes affect its biological activity, such as its ability to block voltage-gated sodium channels. nih.govnih.gov

Key areas of modification include:

The Amine Terminus: The indole (B1671886) ring of the tryptamine moiety in this compound has been identified as important for activity. Comparisons between this compound and Hermitamide A (which has a phenethylamine group) show differences in potency. nih.govgoogle.com Molecular modeling suggests the indole moiety of this compound may have favorable stacking interactions within the sodium channel binding site. google.com

The Lipophilic Chain: The long fatty acid chain is essential for the lipophilic character of the molecule. Modifications to this chain, including changes in length or the introduction of different functional groups, are a key area for SAR studies.

The Methoxy (B1213986) Group: The stereochemistry of the methoxy group at the C7 position has been investigated. google.com Synthesis of both the (S) and (R) epimers revealed that the configuration at this specific center did not significantly contribute to the compound's activity as a sodium channel blocker. google.comnih.gov This suggests that this part of the molecule may be a suitable position for modification without losing core activity.

Diverted Total Synthesis (DTS) for Chimeric Compound Generation

Diverted Total Synthesis (DTS) is a synthetic strategy where an intermediate from a total synthesis pathway is "diverted" to create a library of analogs rather than the original natural product. nsf.govwikipedia.org This approach has been applied to this compound to generate novel chimeric (hybrid) molecules. nsf.gov

In one application, the natural precursor (S)-lyngbic acid was coupled with various non-natural amines using HATU-mediated coupling. nsf.gov This strategy allowed for the creation of hybrid compounds that combine the fatty acid tail of the hermitamides with amine head groups derived from other sources, such as those from the terrestrial amides of the Piperaceae family. nsf.gov The goal of this approach is to explore new chemical space and potentially discover analogs with new or improved biological activities, such as cytotoxicity against human cancer cell lines. nsf.gov

Exploration of Epimers and Enantiomers in Synthetic Studies

The synthesis of stereoisomers—specifically epimers and enantiomers—is a fundamental aspect of understanding the biological importance of a molecule's three-dimensional structure. longdom.org this compound has a key stereocenter at the C7 position, where a methoxy group is attached.

Synthetic efforts have successfully produced both enantiomers of Hermitamide A and B, as well as their epimers. nih.govresearchgate.net An enantioselective total synthesis allows for the creation of both the natural (S)-Hermitamide B and its unnatural (R)-enantiomer. nih.govnih.gov This is critical for determining if the biological target, such as a receptor or enzyme, can distinguish between the mirror-image forms of the molecule.

Studies comparing the activity of the C7 epimers, where only the stereochemistry of the methoxy group is changed, have shown that this specific center has little influence on the molecule's sodium channel blocking activity. google.com This finding is significant as it informs future analog design, indicating that this position can be modified without losing the desired biological effect. google.com

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Hermitamide A |

| 7(S)-methoxytetradec-4(E)-enoic acid |

| (S)-Lyngbic acid |

| Tryptamine |

| Phenethylamine |

Biological Activities and Mechanistic Studies of Hermitamide B

Voltage-Gated Sodium Channel Modulation

Hermitamide B has been identified as a modulator of voltage-gated sodium channels. nih.gov Its activity is rooted in its structural characteristics, which bear resemblance to other known sodium channel blockers. nih.gov

Inhibition of Human Voltage-Gated Sodium Channel Subtypes (e.g., hNav1.2)

Research has demonstrated that this compound is a potent inhibitor of the human voltage-gated sodium channel subtype hNav1.2. nih.govnih.gov In studies using human embryonic kidney (HEK-293) cells that stably express the hNav1.2 channel, this compound exhibited significant blocking activity. nih.gov At a concentration of 1 µM, this compound was found to block approximately 80% of the sodium channel current, indicating a more potent inhibitory effect compared to its counterpart, Hermitamide A. nih.gov

Competitive Binding Assays (e.g., displacement of [3H]-Batrachotoxin)

To elucidate the binding site of this compound on the sodium channel, competitive binding assays have been employed. nih.gov These assays utilize radiolabeled batrachotoxin (B49) ([³H]-BTX), a neurotoxin that specifically binds to site 2 of the voltage-gated sodium channel. nih.govnih.govwikipedia.org The ability of this compound to displace [³H]-BTX suggests that it binds at or near the same site. nih.gov

In these assays, this compound demonstrated a notable ability to displace [³H]-BTX, even more potently than phenytoin (B1677684), a clinically used sodium channel blocker. nih.govnih.gov This competitive displacement points towards an interaction with either site 2 or the overlapping site 9 on the sodium channel. nih.gov

Table 1: Competitive Displacement of [³H]-Batrachotoxin by this compound

| Compound | Concentration | % Displacement of [³H]-BTX |

|---|---|---|

| This compound | 10 µM | Data indicates potency equal to or greater than phenytoin |

| Phenytoin | 10 µM | Used as a positive control |

This table is based on findings that this compound displaces [³H]-BTX more potently than phenytoin at a 10 μM concentration. nih.govnih.gov

Electrophysiological Characterization (e.g., Patch Clamp Studies on Cell Lines)

The functional consequences of this compound's interaction with sodium channels have been investigated using the patch-clamp technique. nih.govnumberanalytics.com This electrophysiological method allows for the direct measurement of ion channel currents in cell membranes. numberanalytics.com Studies have been conducted on human embryonic kidney (HEK-293) cells engineered to stably express hNav1.2 channels. nih.govbsys.chcellmicrosystems.com

These experiments confirmed that this compound functions as a sodium channel blocker. nih.gov Application of this compound to these cells resulted in a significant reduction of the sodium current. nih.gov Specifically, at a concentration of 1 µM, this compound caused an approximate 80% blockade of the hNav1.2 sodium channel current. nih.gov

Table 2: Functional Blockade of hNav1.2 Channels by this compound

| Compound | Concentration | Approximate % Blockade of Sodium Current |

|---|---|---|

| This compound | 1 µM | ~80% |

| Hermitamide A | 1 µM | ~50% |

This table illustrates the potent inhibitory effect of this compound on hNav1.2 channels as determined by patch-clamp electrophysiology. nih.gov

Molecular Modeling and Docking Studies of Ligand-Receptor Interactions

To gain a deeper understanding of the molecular interactions between this compound and the sodium channel, computational molecular modeling and docking studies have been performed. nih.govgoogle.com These studies utilize homology models of the human voltage-gated sodium channel to predict the binding pose and key interactions of the ligand. nih.gov

Molecular modeling studies, in conjunction with competitive binding data, suggest that this compound binds to a site on the sodium channel that overlaps with the known local anesthetic binding site. nih.gov The displacement of [³H]-BTX points to binding at site 2, which is also known as site 9. nih.gov This site is a target for various anesthetics, anticonvulsants, and antiarrhythmic drugs. nih.gov The computational model of (S)-Hermitamide B places it within the batrachotoxin binding pocket of the sodium channel. google.com

Docking studies have identified specific amino acid residues within the sodium channel that are likely crucial for the binding of this compound. nih.gov The interaction is primarily governed by:

Hydrophobic interactions: The lipophilic side chain of this compound is predicted to engage in hydrophobic interactions with residue K1237. nih.gov

Hydrogen bonding: The amide group of this compound is thought to form hydrogen bonds with the residues N434 and Y1586. nih.gov

These interactions are believed to anchor this compound within its binding site, leading to the observed inhibition of channel function. nih.gov

Pharmacophore Analysis and Structural Motifs for Activity

The biological activity of this compound has been rationalized through pharmacophore analysis, which identifies the key structural features required for its interaction with biological targets. The structure of this compound is analogous to that of the jamaicamides, another class of lipopeptidic metabolites. nih.gov This resemblance suggests a shared pharmacophore model, which includes a lipophilic side-chain, a peptide linkage, and a carbon linker connected to an aromatic moiety (the π-system). nih.gov

This common structural framework is believed to be crucial for the biological activities observed in these compounds. nih.gov Specifically, the arrangement of these functional groups is thought to facilitate binding to targets such as voltage-gated sodium channels. nih.govnih.gov Docking studies have been employed to model the interaction of this compound with its putative binding sites, further refining the understanding of its structure-activity relationship. nih.gov The core structural motifs—the lipophilic chain, the amide bond, and the aromatic group—are considered essential for its cytotoxic and other biological effects.

Cytotoxicity in in vitro Biological Models

This compound has demonstrated notable cytotoxicity in several in vitro models, highlighting its potential as a bioactive compound.

This compound has been shown to be cytotoxic to the Neuro-2a (N2a) murine neuroblastoma cell line. nih.govacs.orgoregonstate.edu In cell culture assays, this compound exhibited an IC₅₀ value of 5.5 µM against Neuro-2a cells. nih.govacs.org The cytotoxicity was determined using the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell viability. acs.org

Table 1: Cytotoxicity of this compound against Neuro-2a Cells

| Compound | Cell Line | IC₅₀ (µM) | Assay Method |

|---|

This table summarizes the reported half-maximal inhibitory concentration (IC₅₀) of this compound against the Neuro-2a neuroblastoma cell line.

The toxicity of this compound has also been evaluated using the brine shrimp (Artemia salina) lethality assay, a common preliminary screen for bioactive compounds. nih.govacs.org In this assay, this compound displayed an LD₅₀ value of 18 µM. nih.govacs.org This bioassay is a convenient and rapid method for assessing the general toxicity of natural products. nih.gov

Table 2: Brine Shrimp Lethality of this compound

| Compound | Organism | LD₅₀ (µM) |

|---|

This table presents the median lethal dose (LD₅₀) of this compound in the brine shrimp lethality assay.

In contrast to its effects on neuroblastoma cells and brine shrimp, this compound was found to be inactive in an ichthyotoxicity assay using goldfish (Carassius auratus). At a concentration of 25 µM, no significant toxicity was observed. nih.govacs.org This is in contrast to its structural analog, hermitamide A, which showed mild ichthyotoxicity with an LD₅₀ of 19 µM. nih.govacs.org

Table 3: Ichthyotoxicity of Hermitamides

| Compound | Organism | Activity (at 25 µM) |

|---|---|---|

| This compound | Goldfish | Inactive nih.govacs.org |

This table compares the ichthyotoxicity of this compound and hermitamide A against goldfish.

While the precise mechanisms underlying the cytotoxicity of this compound are still under investigation, studies on related compounds and its structural class suggest potential pathways. researchgate.netresearchgate.net For many cytotoxic natural products, the induction of apoptosis is a common mechanism of cell death. researchgate.netnih.gov Apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic pathways, both of which converge on the activation of caspases, the executioners of programmed cell death. nih.govcreative-diagnostics.com

Although direct evidence for this compound-induced apoptosis is not extensively detailed in the provided context, the cytotoxic effects observed in Neuro-2a cells suggest that such a mechanism could be involved. oregonstate.edu Further research is needed to specifically elucidate whether this compound triggers apoptotic pathways, such as caspase activation or changes in mitochondrial membrane potential, in susceptible cell lines. researchgate.netencyclopedia.pub

Evaluation of Other Biological Activities

Beyond its cytotoxicity, this compound has been investigated for other biological activities. Notably, it has been identified as an inhibitor of human voltage-gated sodium channels (hNaV). nih.govnih.gov This activity was hypothesized based on its structural similarity to other known sodium channel blockers like the jamaicamides. nih.govnih.gov Electrophysiological studies have confirmed that this compound is a potent blocker of the hNav1.2 channel. nih.gov This finding suggests a potential mode of action that could contribute to its observed toxicities and opens avenues for exploring its utility as a pharmacological tool. nih.govnih.gov

Antibacterial Screening (e.g., against Gram-negative bacteria)

Direct antibacterial screening data for this compound against Gram-negative or other bacteria is not prominently reported in published studies. However, the source organism, Lyngbya majuscula, has demonstrated antibacterial properties.

In one study, a methanolic extract of L. majuscula was shown to inhibit the growth of the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) of 0.2 g/ml and 0.45 g/ml, respectively. The same extract also inhibited the Gram-positive bacterium Bacillus subtilis (MIC of 0.3 g/ml). ekb.eg This suggests that L. majuscula produces compounds with antibacterial activity, although the specific contribution of this compound to this activity has not been elucidated.

Other malyngamides, structurally related to this compound, have shown some antibacterial activity. For instance, malyngamides D and E exhibited mild antibiotic effects against Mycobacterium smegmatis and Bacillus subtilis. mdpi.com Another related compound, lyngbic acid, displayed inhibitory activity against Staphylococcus aureus, Bacillus subtilis, and notably against Mycobacterium tuberculosis. mdpi.com These findings hint at the potential for compounds within this chemical class to possess antibacterial properties, but specific data for this compound is lacking.

Table 1: Antibacterial Activity of Methanolic Extract from Lyngbya majuscula

| Test Organism | Gram Stain | Minimum Inhibitory Concentration (MIC) (g/ml) |

| Escherichia coli | Negative | 0.2 |

| Pseudomonas aeruginosa | Negative | 0.45 |

| Bacillus subtilis | Positive | 0.3 |

Data derived from a study on crude extracts and not on purified this compound. ekb.eg

Antifungal Screening

Both aqueous and methanolic extracts of L. majuscula demonstrated antifungal activity against several tested fungi, with a reported MIC of 0.13 g/ml. ekb.eg The methanolic extract was also effective against Botryodiplodia theobromae. ekb.eg This indicates the presence of potent antifungal compounds within the cyanobacterium.

Other compounds isolated from Lyngbya species, such as tanikolide, have been identified as having antifungal properties. ijcmas.com While this supports the potential for discovering antifungal agents from this source, it does not confirm such activity for this compound itself.

Interfering with Quorum Sensing Pathways

There is currently no direct evidence or published study demonstrating that this compound interferes with bacterial quorum sensing (QS) pathways. Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation, making it an attractive target for novel antimicrobial strategies. mdpi.com

However, there is evidence that other compounds from Lyngbya majuscula can inhibit quorum sensing. Notably, malyngamide C, a compound structurally similar to this compound, was found to inhibit the LasR-based quorum sensing system in an engineered reporter gene assay without inhibiting bacterial growth. mdpi.com This finding suggests that the malyngamide scaffold may have the potential for quorum sensing inhibition. Lagunamides A-C, other metabolites from L. majuscula, have also shown moderate anti-swarming activities against Pseudomonas aeruginosa, a behavior often regulated by quorum sensing. mdpi.com

These findings provide a rationale for future investigation into the potential quorum sensing inhibitory effects of this compound, but as of now, no specific data exists.

Structure Activity Relationship Sar and Mechanistic Insights

Correlating Structural Features of Hermitamide B with Modulatory Activity

The potency of this compound as a voltage-gated sodium channel (hNaV) blocker is not attributed to a single feature but rather to the synergistic contribution of its aromatic head, its specific three-dimensional arrangement (stereochemistry), and the characteristics of its lipophilic tail. nih.govnih.gov

A key structural difference between this compound and its analog, Hermitamide A, lies in their aromatic moieties. This compound incorporates an indole (B1671886) ring (derived from tryptamine), whereas Hermitamide A contains a simpler phenyl group (from phenethylamine). nih.gov This seemingly minor difference has a significant impact on their ability to inhibit human voltage-gated sodium channels (hNaV1.2).

Studies have demonstrated that this compound is a more potent sodium channel blocker than Hermitamide A. nih.gov At a concentration of 1 µM, this compound elicits an approximate 80% blockade of the sodium channel current, while Hermitamide A achieves only about 50% blockade at the same concentration. nih.gov This suggests that the indole group in this compound is advantageous for activity compared to the phenyl ring of Hermitamide A. nih.gov

Molecular modeling suggests the higher affinity of this compound for the sodium channel may be due to a favorable stacking interaction between its indole moiety and a phenylalanine residue (F791) within the binding site. nih.gov This interaction, along with other van der Waals contacts, likely contributes to a more stable and effective binding, enhancing its inhibitory effect. nih.gov

| Compound | Aromatic Moiety | Approximate hNaV1.2 Current Blockade at 1 µM |

|---|---|---|

| This compound | Indole | ~80% |

| Hermitamide A | Phenyl | ~50% |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity, affecting how a drug binds to its target, its metabolism, and its distribution. nih.govlongdom.org Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit vastly different biological effects and potencies because biological targets like enzymes and receptors are themselves chiral. longdom.orgslideshare.net

The synthesis of this compound and its epimers (stereoisomers that differ at one chiral center) has been performed to evaluate the importance of its specific stereochemical configuration for its biological function. nih.gov The natural isomer of this compound possesses a specific (S)-configuration at the C7 methoxy (B1213986) group within its fatty acid side chain. nih.gov While detailed public data on the activity of each specific epimer is limited, the general principles of pharmacology dictate that only one stereoisomer typically fits optimally into the binding pocket of a target protein. nih.govnih.gov Any deviation from this natural configuration would likely alter the molecule's conformation, potentially disrupting key interactions with the target and leading to a significant reduction in biological potency. nih.govresearchgate.net

The structure of this compound features two other crucial components: a long, lipophilic fatty acid side chain and an amide (peptide) linkage.

The lipophilic tail, identified as 7(S)-methoxytetradec-4(E)-enoic acid, is essential for the molecule's interaction with the sodium channel. nih.govnih.gov This fatty acid chain drives binding primarily through hydrophobic interactions with numerous nonpolar amino acid residues within the channel's binding site, including phenylalanine, leucine, valine, and isoleucine. nih.gov This extensive hydrophobic contact is a major contributor to the stable binding of the molecule. The specific length and features of this chain are believed to be optimized for fitting within the hydrophobic pocket of the receptor.

Comparative SAR Analysis with Related Malyngamides and Lipopeptides

This compound belongs to the broader class of malyngamide-type natural products, which are often isolated from the marine cyanobacterium Lyngbya majuscula (now Okeania hirsuta). nih.govnih.gov These compounds typically consist of a modified amino acid head group attached to a fatty acid tail, often lyngbic acid or a related structure. nih.gov

The SAR of this compound can be understood by comparing it to other structurally similar metabolites from L. majuscula, such as the jamaicamides and kalkitoxin. nih.gov While the carbon skeleton of the jamaicamides is more complex, they share a similar pharmacophore with the hermitamides, suggesting a common mechanism of action related to sodium channel blocking. nih.gov The key difference and relative simplicity of the hermitamide structure make them attractive scaffolds for synthetic exploration of new sodium channel blockers. nih.gov Unlike the type A malyngamides, which often feature a six-membered ring as the head group, the hermitamides possess a simpler aromatic amine structure. nih.gov This variation highlights how cyanobacteria can generate chemical diversity by combining different head groups with a conserved lipophilic tail, leading to compounds with related but distinct biological activities.

Elucidating Key Pharmacophoric Elements for Target Engagement

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. researchgate.netnih.gov For this compound, the key pharmacophoric elements for its engagement with the voltage-gated sodium channel have been elucidated through a combination of SAR studies and molecular modeling. nih.gov

The essential features of the this compound pharmacophore include:

A Hydrogen Bond Donor: The N-H group of the amide linkage. nih.gov

A Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) of the amide linkage. nih.gov

An Aromatic Moiety: The indole ring, which engages in hydrophobic and potential π-stacking interactions. nih.gov

A Large Hydrophobic Region: The lipophilic fatty acid tail, which makes extensive van der Waals contacts. nih.gov

Docking studies predict that this compound binds within the batrachotoxin (B49) (BTX)-binding site of the channel. nih.govnih.gov The binding is anchored by specific interactions:

Hydrogen Bonds: The amide group forms hydrogen bonds with the side chains of asparagine (N434) and tyrosine (Y1586). nih.gov

Hydrophobic Interactions: Strong hydrophobic contacts are predicted between the lipophilic tail of this compound and multiple residues, including F1283, F1579, L1582, V1583, Y1586, L1280, L788, F791, L792, I433, and L437. nih.gov

Aromatic Stacking: The indole ring of this compound is positioned for a putative stacking interaction with phenylalanine F791, an interaction not possible for the simple phenyl ring of Hermitamide A, likely accounting for this compound's greater potency. nih.gov

These key interactions collectively define the pharmacophore of this compound and explain the structural requirements for its potent inhibition of voltage-gated sodium channels.

| Pharmacophoric Feature | Structural Component | Key Interaction Type | Interacting NaV Channel Residues |

|---|---|---|---|

| Aromatic Moiety | Indole Ring | π-stacking / Hydrophobic | F791, L437, L788 |

| Hydrogen Bond Donor/Acceptor | Amide Linkage | Hydrogen Bonding | N434, Y1586 |

| Hydrophobic Region | Lipophilic Side Chain | Hydrophobic / van der Waals | F1283, F1579, L1582, V1583, Y1586, etc. |

Future Directions and Research Perspectives

Advancements in Synthetic Methodologies for Accessing Diverse Analogs

The creation of a diverse library of Hermitamide B analogs is crucial for comprehensive structure-activity relationship (SAR) studies and for optimizing its pharmacological profile. Future synthetic endeavors will likely focus on developing more efficient and flexible strategies to access a wide range of structural modifications.

One promising avenue is the application of Diversity-Oriented Synthesis (DOS) . This approach aims to generate structurally diverse and complex small molecules from a common starting point, which is ideal for exploring the chemical space around the this compound scaffold. By systematically altering key functional groups and stereocenters, DOS can rapidly produce a multitude of analogs for biological screening.

Recent advances in catalytic methods , such as transition-metal catalysis and organocatalysis, offer powerful tools for the stereoselective construction of the complex stereochemical architecture of this compound. nih.gov The application of these methods could lead to more concise and scalable synthetic routes, facilitating the production of larger quantities of analogs for in-depth biological evaluation.

Integration of Omics Technologies for Biosynthetic Pathway Elucidation

A comprehensive understanding of the biosynthetic pathway of this compound is essential for its sustainable production and for engineering the biosynthesis of novel analogs. The integration of various "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to unravel the genetic and enzymatic machinery responsible for its synthesis in Lyngbya majuscula.

Genomic analysis of the producing cyanobacterium can identify the biosynthetic gene cluster (BGC) encoding the enzymes involved in this compound synthesis. asm.org Such clusters for hybrid polyketide-peptide natural products typically contain genes for polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs). nih.govnih.gov By sequencing the genome of the producing organism, researchers can pinpoint the specific genes responsible for each step of the biosynthetic assembly line.

Transcriptomics , the study of the complete set of RNA transcripts, can provide insights into the expression levels of the genes within the BGC under different culture conditions. pnas.orgescholarship.org This information can be used to optimize fermentation conditions for enhanced production of this compound and to understand the regulatory mechanisms governing its biosynthesis. pnas.orgescholarship.org Single-cell transcriptomics could be particularly useful in identifying the specific cells or developmental stages associated with high production of the compound. plantae.org

Proteomics , the large-scale study of proteins, can be used to identify and characterize the enzymes encoded by the BGC. By expressing these enzymes in heterologous hosts, their specific functions and substrate specificities can be determined, providing a detailed picture of the biosynthetic pathway.

Metabolomics , the comprehensive analysis of all metabolites within an organism, can be used to identify biosynthetic intermediates and shunt products related to this compound production. nih.govresearchgate.net This can help to elucidate the complete metabolic network and identify potential bottlenecks in the pathway. Untargeted metabolomics can also aid in the discovery of novel, related compounds produced by the cyanobacterium. nih.govmdpi.com

The integration of these omics datasets will provide a holistic view of this compound biosynthesis, paving the way for metabolic engineering approaches to improve yields and generate novel, bioactive analogs. rsc.org

Novel Target Identification and Validation Beyond Sodium Channels

While the primary mechanism of action of some related marine neurotoxins involves the modulation of voltage-gated sodium channels, the full spectrum of molecular targets for this compound and its analogs remains to be explored. Identifying and validating novel targets is crucial for understanding its pleiotropic biological effects and for discovering new therapeutic applications.

Phenotypic screening using high-content imaging and diverse cell-based assays can reveal unexpected biological activities of this compound analogs. nih.gov Screening against a panel of cancer cell lines, neuronal cells, or other disease models can uncover novel cytotoxic or neuroprotective effects, suggesting the involvement of targets beyond sodium channels. nih.govacs.org

Chemical proteomics offers a powerful set of tools for the direct identification of protein targets. nih.govcancerbiomed.org Techniques such as affinity-based protein profiling (AfBP) and compound-centric chemical proteomics (CCCP) involve using a modified version of this compound as a "bait" to pull down its binding partners from cell lysates. nih.gov The identified proteins can then be validated as direct targets.

Computational approaches , including molecular docking and virtual screening, can be used to predict potential protein targets based on the three-dimensional structure of this compound. These in silico methods can help to prioritize candidate targets for experimental validation.

Once potential new targets are identified, their biological relevance needs to be validated using a combination of genetic and pharmacological approaches. This may involve gene knockdown or knockout experiments to confirm the target's role in the observed phenotype, as well as the development of specific assays to measure the effect of this compound on the target's activity.

Development of Advanced in vitro and in vivo Research Models for Mechanistic Studies

To gain deeper insights into the mechanisms of action of this compound and to better predict its effects in humans, there is a need for more sophisticated and physiologically relevant research models.

The development of three-dimensional (3D) cell culture models , such as spheroids and organoids, can provide a more accurate representation of the in vivo microenvironment compared to traditional 2D cell cultures. nih.gov For example, neuronal spheroids or brain organoids could be used to study the neurotoxic or neuroprotective effects of this compound in a more complex and tissue-like context.

The use of human induced pluripotent stem cell (iPSC)-derived models offers the opportunity to study the effects of this compound on specific human cell types, such as neurons or cardiomyocytes. This is particularly important for assessing potential cardiotoxicity or for studying the compound's effects on human-specific cellular processes.

Furthermore, advanced computational modeling and simulation techniques can be employed to model the interaction of this compound with its molecular targets at an atomic level. nih.gov These models can provide valuable insights into the binding mode and the structural basis of activity, guiding the design of more potent and selective analogs. nih.govtandfonline.com

Exploration of Synergistic Biological Effects with Other Compounds

The investigation of synergistic interactions between this compound and other therapeutic agents represents a promising strategy for enhancing its efficacy and overcoming potential resistance mechanisms. Combination therapies are a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer.

Systematic screening of this compound in combination with a library of known drugs or other natural products can identify synergistic or additive effects. nih.gov High-throughput screening platforms can be utilized to test a large number of combinations against various cell lines or disease models. Several cyanobacterial metabolites have demonstrated synergistic effects when combined with conventional chemotherapeutics. researchgate.net

For instance, in the context of cancer, this compound could be combined with cytotoxic agents that have different mechanisms of action. This could lead to a more profound anti-cancer effect at lower, less toxic concentrations of each compound. The potential for synergistic cytotoxicity has been observed with extracts from other cyanobacteria. researchgate.netnih.gov

In the realm of neuropharmacology, combining this compound with other neuroactive compounds could lead to novel therapeutic strategies for neurological disorders. For example, its activity on ion channels could be complemented by compounds that target other aspects of neuronal function, such as neurotransmitter receptors or signaling pathways.

Elucidating the molecular basis of any observed synergistic interactions will be crucial. This will involve detailed mechanistic studies to understand how the compounds cooperate to produce the enhanced biological effect. Such knowledge will be invaluable for the rational design of effective combination therapies.

Q & A

Q. What are the key steps in synthesizing Hermitamide B, and what analytical methods confirm its structure?

this compound is synthesized via a multi-step organic reaction pathway. Key steps include:

- Starting material : Compound 63 undergoes MgBr/THF treatment to form intermediates (e.g., compounds 80–90) .

- Reagents and conditions : Critical steps involve IBX oxidation, R-CBS/BH3·DMSO reduction, and DMP-mediated transformations to achieve stereochemical control .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. For example, methoxy and amide groups are identified via characteristic chemical shifts (e.g., δ 3.3 ppm for methoxy protons) .

Q. How does this compound interact with voltage-gated sodium (Nav) channels, and what experimental models validate this mechanism?

this compound acts as a Nav channel blocker. Experimental approaches include:

- Computational modeling : Homology models of hNav channels are built using PSI-BLAST and CLUSTALW for sequence alignment, with MthK and KcsA channel structures (PDB: 1lnq, 1bl8) as templates. FlexX docking studies predict binding interactions in the S5-P-S6 regions .

- In vitro assays : Electrophysiological studies (e.g., patch-clamp) measure channel inhibition efficacy.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- NMR spectroscopy : ¹H and ¹³C NMR identify functional groups and stereochemistry. For example, coupling constants (J values) in ¹H NMR distinguish cis/trans alkene configurations .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and purity (>95% by HPLC).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Data validation : Replicate experiments under standardized conditions (e.g., consistent cell lines, Nav channel isoforms).

- Statistical rigor : Apply ANOVA or t-tests to assess significance (p < 0.05) and report effect sizes. Avoid overinterpreting single-dose responses .

- Meta-analysis : Compare bioactivity datasets using systematic reviews to identify outliers or methodological discrepancies (e.g., solvent effects on solubility) .

Q. What strategies ensure batch-to-batch reproducibility in this compound synthesis?

- Quality control (QC) : Implement HPLC and MS for purity checks. For sensitive assays (e.g., IC50 determination), request peptide content analysis to minimize salt or solvent variability .

- Reagent standardization : Use high-purity starting materials and document reaction conditions (temperature, solvent ratios) meticulously .

Q. How can computational methods model this compound’s interaction with sodium channels?

- Homology modeling : Use Modeler 8.1 to align hNav sequences with template structures (e.g., KcsA). Trim non-homologous regions (e.g., glycosylation sites) to refine the binding pocket .

- Docking studies : FlexX or AutoDock Vina simulate ligand-receptor interactions. Manually adjust poses to avoid steric clashes and prioritize energetically favorable conformations .

Q. What experimental design considerations are critical for studying structure-activity relationships (SAR) of this compound derivatives?

- Scaffold diversification : Modify the methoxytetradecenamide backbone to test substituent effects on Nav affinity. Prioritize derivatives with >70% synthetic yield .

- Assay selection : Use tiered testing (e.g., in silico screening → electrophysiology → in vivo toxicity) to balance throughput and reliability .

Q. How should researchers statistically analyze and present this compound’s bioactivity data for publication?

- Precision reporting : Limit decimal places to match instrument precision (e.g., IC50 = 10.2 ± 1.3 nM, not 10.234 nM) .

- Graphical clarity : Use line graphs for dose-response curves and heatmaps for SAR trends. Avoid cluttered chemical structures in figures .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products